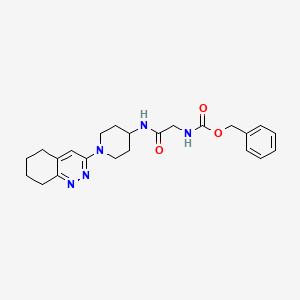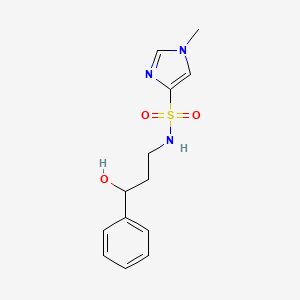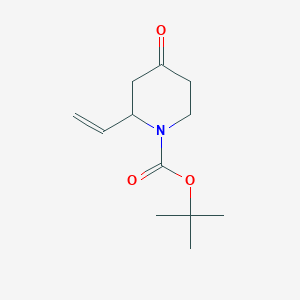
N-(2-cyanoethyl)-N-(3-methylbutyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanoethyl)-N-(3-methylbutyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as PB28, is a selective sigma-2 receptor agonist. Sigma receptors are a class of receptors that are involved in various physiological processes, including pain perception, addiction, and mood regulation. PB28 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and psychiatric disorders.
Mécanisme D'action
N-(2-cyanoethyl)-N-(3-methylbutyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide selectively binds to sigma-2 receptors, which are located in various tissues and organs, including the central nervous system, immune system, and cancer cells. The activation of sigma-2 receptors by N-(2-cyanoethyl)-N-(3-methylbutyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide leads to various biochemical and physiological effects, including the induction of apoptosis, the inhibition of tumor growth, the modulation of neurotransmitter release, and the regulation of immune function.
Biochemical and physiological effects:
N-(2-cyanoethyl)-N-(3-methylbutyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects, depending on the tissue or organ it acts on. In cancer cells, N-(2-cyanoethyl)-N-(3-methylbutyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide induces apoptosis by activating the mitochondrial apoptotic pathway and inhibiting the anti-apoptotic protein Bcl-2. In the central nervous system, N-(2-cyanoethyl)-N-(3-methylbutyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide modulates the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, leading to its anxiolytic and antidepressant effects. In the immune system, N-(2-cyanoethyl)-N-(3-methylbutyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide regulates the function of immune cells, including T cells and natural killer cells, leading to its potential use in immunotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-cyanoethyl)-N-(3-methylbutyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several advantages for use in scientific research, including its selectivity for sigma-2 receptors, its potential therapeutic applications in various diseases, and its ability to modulate various biochemical and physiological processes. However, there are also some limitations to its use in lab experiments, including its complex synthesis method, its potential toxicity in high doses, and the lack of clinical data on its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on N-(2-cyanoethyl)-N-(3-methylbutyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the evaluation of its safety and efficacy in clinical trials. Additionally, N-(2-cyanoethyl)-N-(3-methylbutyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has potential applications in various fields, including cancer research, neurodegenerative disease research, and psychiatric disorder research. Further research on the mechanism of action and the biochemical and physiological effects of N-(2-cyanoethyl)-N-(3-methylbutyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide will provide valuable insights into its potential therapeutic applications.
Méthodes De Synthèse
N-(2-cyanoethyl)-N-(3-methylbutyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can be synthesized using a multistep process that involves the reaction of piperidine with various reagents. The synthesis of N-(2-cyanoethyl)-N-(3-methylbutyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a complex process that requires expertise in organic chemistry. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the purity and quality of the final product are critical for its use in scientific research.
Applications De Recherche Scientifique
N-(2-cyanoethyl)-N-(3-methylbutyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and psychiatric disorders. In cancer research, N-(2-cyanoethyl)-N-(3-methylbutyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. In neurodegenerative disease research, N-(2-cyanoethyl)-N-(3-methylbutyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In psychiatric disorder research, N-(2-cyanoethyl)-N-(3-methylbutyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Propriétés
IUPAC Name |
N-(2-cyanoethyl)-N-(3-methylbutyl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-4-10-19-12-7-16(8-13-19)17(21)20(11-5-9-18)14-6-15(2)3/h1,15-16H,5-8,10-14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHQKVWNFUUMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CCC#N)C(=O)C1CCN(CC1)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanoethyl)-N-(3-methylbutyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-methyl-7-(5-methyl-2-furyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2786301.png)
![1-[(Tert-butoxy)carbonyl]-4-(prop-2-en-1-yl)azepane-4-carboxylic acid](/img/structure/B2786303.png)
![(Z)-3-[1-(3-amino-3-oxopropyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2786311.png)

![4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-[4-(pyrrolidin-1-yl)benzyl]benzamide](/img/structure/B2786313.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2786314.png)
![2-Acetamido-2-[2-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B2786315.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone](/img/structure/B2786317.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2786319.png)

![2-((3-fluorobenzyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2786322.png)
![N-(3-chloro-4-methoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2786323.png)
![2-Chloro-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}-N-methylacetamide](/img/structure/B2786324.png)